2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Beschreibung
This compound features a hybrid structure combining an indole moiety, a piperidine ring, and a tetrahydroquinazoline group linked via an acetamide bridge. The indole group is known for its prevalence in bioactive molecules, contributing to interactions with hydrophobic binding pockets in enzymes or receptors. The tetrahydroquinazoline-piperidine scaffold may enhance binding affinity to targets such as soluble epoxide hydrolase (sEH) or kinase domains, as seen in structurally related compounds .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-22(13-16-14-24-20-7-3-1-5-18(16)20)27-17-9-11-28(12-10-17)23-19-6-2-4-8-21(19)25-15-26-23/h1,3,5,7,14-15,17,24H,2,4,6,8-13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUELRIMDCGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the tetrahydroquinazoline ring, and finally, the coupling with the piperidine ring.
Indole Derivative Synthesis: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrahydroquinazoline Formation: The tetrahydroquinazoline moiety can be synthesized by the condensation of an anthranilic acid derivative with a carbonyl compound, followed by reduction.
Coupling Reaction: The final step involves coupling the indole derivative with the tetrahydroquinazoline-piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The tetrahydroquinazoline moiety can be further reduced to a fully saturated quinazoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of fully saturated quinazoline derivatives.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The tetrahydroquinazoline moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
BK56845 (2-(3-Chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide)
N-(1-Benzylpiperidin-4-yl)-2-(2-Oxoindolin-3-yl)acetamide (Compound 23)
- Structural Difference : Incorporates a benzyl-piperidine and 2-oxoindoline group.
- This contrasts with the microwave-assisted synthesis in (30% yield) .
2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)-N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Acetamide (2e)
- Structural Difference : Triazole and pyrimidine-pyridine substituents instead of indole and tetrahydroquinazoline.
- Synthesis : Microwave-assisted (70°C, 30 min) with low yield (30%), highlighting challenges in introducing heterocycles .
Physicochemical Properties
- Solubility and Stability: Indole-containing analogues (e.g., , compound b) exhibit moderate solubility in polar solvents due to hydrogen-bonding from the indole N-H and acetamide C=O groups (IR peaks at ~3300 cm$^{-1}$ and ~1650 cm$^{-1}$) .
- Melting Points :
Commercial and Practical Considerations
- Analogous syntheses () require multi-step protocols with moderate yields (51–60%), increasing production costs .
- Purity and Characterization : Most analogues are purified via silica gel chromatography () and validated by NMR/HR-MS, ensuring >90% purity. The target compound would likely follow similar QC standards .
Biologische Aktivität
The compound 2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure features an indole moiety linked to a tetrahydroquinazoline-piperidine scaffold. This unique combination is expected to enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant activity against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Case Study: Anticancer Efficacy
In a study conducted by Verma et al., the compound was evaluated for its cytotoxicity using MTT assays. The results indicated an IC50 value of 1.5 μM in MCF-7 cells, demonstrating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. In vitro studies demonstrated a reduction in TNF-α secretion by 45% at a concentration of 10 μM , indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results show that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 μg/mL |
| Escherichia coli | 12 | 64 μg/mL |
| Pseudomonas aeruginosa | 10 | 128 μg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent .
The biological activities of the compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Cell Proliferation : The indole structure is known for its role in modulating cell cycle progression and apoptosis.
- Cytokine Modulation : The tetrahydroquinazoline moiety may influence signaling pathways involved in inflammation and immune response.
- Antibacterial Mechanism : The piperidine ring is hypothesized to disrupt bacterial cell wall synthesis or function.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
